molecular formula C13H15IO4 B2562161 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid CAS No. 833440-38-3

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid

Cat. No.: B2562161
CAS No.: 833440-38-3
M. Wt: 362.163
InChI Key: UIBJTNPWDPWKOV-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C13H15IO4 It is a derivative of benzoic acid, featuring a cyclopentyloxy group, an iodine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with a suitable benzoic acid derivative under acidic conditions to form the cyclopentyloxybenzoic acid.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Iodination: The final step involves the iodination of the aromatic ring, which can be carried out using iodine and an oxidizing agent like iodic acid or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity for these targets. The exact pathways involved would depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopentyloxy)-3-methoxybenzoic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-Iodo-3-methoxybenzoic acid: Lacks the cyclopentyloxy group, which can affect its solubility and interaction with biological targets.

    4-(Cyclopentyloxy)-3-iodobenzoic acid: Lacks the methoxy group, potentially altering its chemical and biological properties.

Uniqueness

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid is unique due to the combination of the cyclopentyloxy, iodine, and methoxy groups on the benzene ring. This unique structure can confer specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyclopentyloxy-3-iodo-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBJTNPWDPWKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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